3-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)propan-1-amine
Description
3-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)propan-1-amine is a nitrogen-containing heterocyclic compound featuring a fused pyrroloquinoline core with a propan-1-amine substituent. This scaffold is notable for its role in medicinal chemistry, particularly in the design of anticoagulants and kinase inhibitors. The compound’s structural flexibility allows for modifications that enhance binding to biological targets, such as coagulation factors (Xa and XIa) or tyrosine kinases (e.g., c-Met) .
Properties
IUPAC Name |
3-(1-azatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-3-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c15-8-2-5-12-10-16-9-3-6-11-4-1-7-13(12)14(11)16/h1,4,7,10H,2-3,5-6,8-9,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVUYIGANIYXKSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC=C2)C(=CN3C1)CCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40408248 | |
| Record name | 3-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40408248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
586336-42-7 | |
| Record name | 3-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40408248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)propan-1-amine typically involves multiple steps. One common method starts with the reaction of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones with thiosemicarbazide to form hydrazinocarbothioamides. This intermediate is then reacted with dimethyl acetylenedicarboxylate (DMAD) to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The reaction conditions are carefully controlled to maintain the integrity of the compound and to minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
3-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce more saturated compounds.
Scientific Research Applications
3-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including its role as an inhibitor of certain enzymes.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)propan-1-amine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of blood coagulation factors Xa and XIa, which are key components of the blood clotting cascade . By inhibiting these factors, the compound can prevent the formation of blood clots, making it a potential anticoagulant.
Comparison with Similar Compounds
Comparison with Structural Analogues
Table 1: Structural and Functional Comparison of Analogues
Activity and Selectivity Profiles
- Anticoagulant Activity : Hybrid derivatives with thiazole or rhodanine linkers exhibit dual inhibition of factors Xa and XIa. For example, methyl 2-(4-oxo-thiazolyl)acetate derivatives show IC₅₀ values of 0.5–2 µM, attributed to optimal interactions with the S1 and S4 pockets of the enzymes .
- Impact of Halogenation: 8-Bromo and 8-iodo substituents on the quinoline ring improve binding affinity by 30–50% compared to non-halogenated analogues, likely due to hydrophobic interactions and enhanced electronic effects .
- Kinase Inhibition: Tivantinib, a pyrroloquinoline-derived c-Met inhibitor, demonstrates nanomolar potency (IC₅₀ = 0.1–1 µM) in oncology models. Its activity is driven by the indole-pyrrolidine-dione moiety, which stabilizes the kinase in an inactive conformation .
Key Research Findings
Hybrid Derivatives: Compounds combining pyrroloquinoline with thiazole or rhodanine fragments exhibit superior anticoagulant activity compared to non-hybrid analogues (e.g., IC₅₀ improvements of 3–5 fold) .
Steric and Electronic Effects : Substituents at position 6 (aryl groups) and position 8 (halogens) significantly influence target engagement. For instance, 6-phenyl derivatives show 2-fold higher selectivity for factor XIa over Xa .
Biological Activity
3-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)propan-1-amine, also known as Tivantinib (CAS No. 1239986-50-5), is a compound of significant interest due to its biological activity as a selective inhibitor of the c-Met receptor tyrosine kinase. This receptor is implicated in various malignancies, making Tivantinib a candidate for cancer therapeutics.
- Molecular Formula : C23H19N3O2
- Molecular Weight : 369.42 g/mol
- Purity : ≥97%
- Storage Conditions : Sealed in dry conditions at 2-8°C
Tivantinib functions primarily as an inhibitor of the c-Met receptor, which is involved in cell proliferation, survival, and angiogenesis. By inhibiting this pathway, Tivantinib can potentially reduce tumor growth and metastasis.
Anticancer Effects
Tivantinib has shown promising results in various preclinical and clinical studies:
-
In Vitro Studies :
- Tivantinib demonstrated potent inhibition of c-Met signaling pathways in several cancer cell lines, leading to reduced cell proliferation and increased apoptosis.
- Studies indicated that Tivantinib effectively inhibited the growth of c-Met-dependent tumors.
-
In Vivo Studies :
- In animal models, Tivantinib administration resulted in significant tumor regression in xenograft models of liver cancer and non-small cell lung cancer (NSCLC).
- A notable study reported a 61.1% reduction in spleen parasite burden in infected Balb/c mice when treated with related pyrroloquinoline compounds, suggesting potential for broader applications beyond c-Met inhibition .
Case Studies
Several clinical trials have explored the efficacy of Tivantinib:
- Phase II Trials :
- A trial evaluating Tivantinib in patients with advanced hepatocellular carcinoma (HCC) showed a median overall survival of 9.5 months compared to historical controls.
- Another trial focused on NSCLC patients with c-Met overexpression indicated a response rate of approximately 20%, highlighting its potential as a targeted therapy.
Comparative Efficacy
The following table summarizes the biological activity and efficacy of Tivantinib compared to other c-Met inhibitors:
| Compound | Target | Efficacy (Response Rate) | Notes |
|---|---|---|---|
| Tivantinib | c-Met | ~20% | Promising for HCC and NSCLC |
| Crizotinib | ALK/c-Met | ~60% | Effective in ALK-positive tumors |
| Cabozantinib | c-Met | ~40% | Approved for medullary thyroid cancer |
Pharmacokinetics and Safety Profile
Tivantinib exhibits moderate bioavailability with a half-life conducive to once-daily dosing. It is primarily metabolized by the liver enzymes CYP3A4 and CYP2C19.
Safety Concerns:
Common adverse effects include:
- Fatigue
- Nausea
- Liver enzyme elevation
Risk assessments indicate that while Tivantinib has therapeutic potential, monitoring for hepatotoxicity is crucial during treatment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
